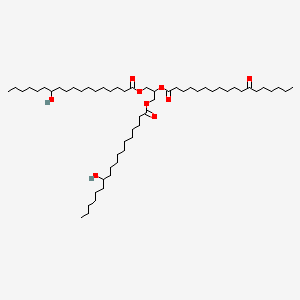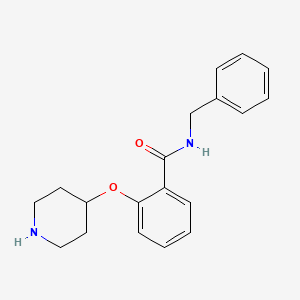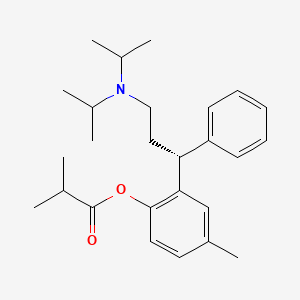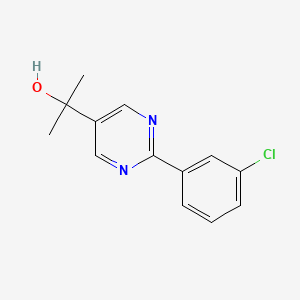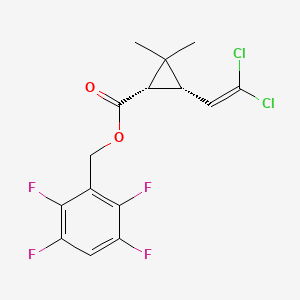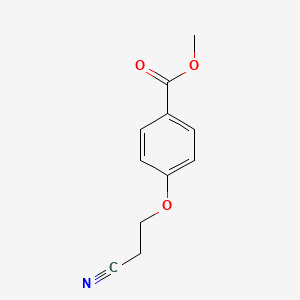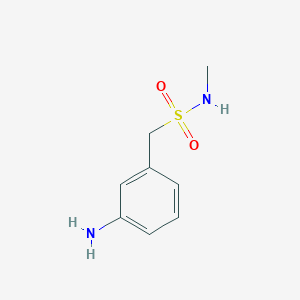![molecular formula C9H16BrNO2 B13851127 (1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-ol;bromide](/img/structure/B13851127.png)
(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-ol;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Scopine Methobromide, also known as (1R,2R,4S,5S)-rel-7-Hydroxy-9,9-dimethyl-3-Oxa-9-azoniatricyclo[3.3.1.02,4]nonane bromide, is a derivative of the tropane alkaloid family. This compound has garnered attention due to its potential as a sedative, antispasmodic, and analgesic agent . It is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Scopine Methobromide involves the transesterification of methyl-di(2-thienyl)glycolate with scopine in a strongly basic environment. The reaction is typically carried out in an organic solvent such as toluene, xylene, or heptane, or preferably in a melt. Strong bases like metallic sodium, sodium hydride, sodium methoxide, or sodium ethoxide are used .
Industrial Production Methods: Industrial production of Scopine Methobromide follows similar synthetic routes but emphasizes high yield and purity. The process involves the coupling of scopine or Scopine Methobromide with di(2-thienyl)glycolate, followed by quaternization using methyl bromide .
Análisis De Reacciones Químicas
Types of Reactions: Scopine Methobromide undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .
Aplicaciones Científicas De Investigación
Scopine Methobromide has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry and as an intermediate in the synthesis of other compounds.
Biology: Studied for its potential effects on neurotransmission and receptor binding.
Medicine: Investigated for its sedative, antispasmodic, and analgesic properties.
Industry: Used in the development of pharmaceuticals and as a biochemical reagent .
Mecanismo De Acción
The precise mechanism of action of Scopine Methobromide remains partially elusive. it is postulated that this compound operates by binding to the gamma-aminobutyric acid (GABA) receptor, a key player in the regulation of the nervous system. Through this binding process, Scopine Methobromide is believed to enhance the levels of GABA in the brain, potentially accounting for its sedative and anxiolytic effects .
Comparación Con Compuestos Similares
Methscopolamine Bromide: A muscarinic antagonist used to treat peptic ulcers, nausea, vomiting, and motion sickness.
Tiotropium Bromide: A long-acting anticholinergic bronchodilator used in the management of chronic obstructive pulmonary disease.
Uniqueness of Scopine Methobromide: Scopine Methobromide is unique due to its specific binding to the GABA receptor, which distinguishes it from other similar compounds that primarily act on muscarinic receptors. This unique mechanism of action makes it a promising candidate for further research in the development of therapeutic interventions targeting the GABAergic system .
Propiedades
Fórmula molecular |
C9H16BrNO2 |
|---|---|
Peso molecular |
250.13 g/mol |
Nombre IUPAC |
(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-ol;bromide |
InChI |
InChI=1S/C9H16NO2.BrH/c1-10(2)6-3-5(11)4-7(10)9-8(6)12-9;/h5-9,11H,3-4H2,1-2H3;1H/q+1;/p-1/t5?,6-,7+,8-,9+; |
Clave InChI |
IKDFZBCJDLZSNH-QGKDKGSHSA-M |
SMILES isomérico |
C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)O)C.[Br-] |
SMILES canónico |
C[N+]1(C2CC(CC1C3C2O3)O)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



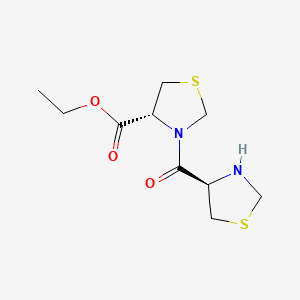
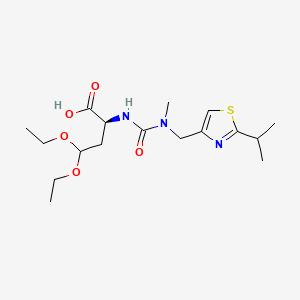
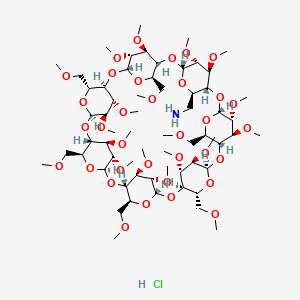
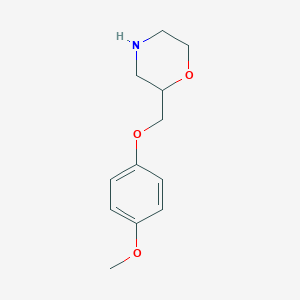
![N-Des(Difluorophenylcyclopropyl), N-[2-[[(3aR,4S,6R,6aS)-6-[6-chloro-2-(propylthio)-4-[tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-(2-hydroxyethyloxy)amino]pyrimidin-5-yl Ticagrelor](/img/structure/B13851093.png)
